molecular formula C17H19NO3 B1517797 6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid CAS No. 1099155-64-2

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B1517797
CAS No.: 1099155-64-2
M. Wt: 285.34 g/mol
InChI Key: XSWTUTFLIBBLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and a phenoxy group with tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a pyridine derivative is reacted with a suitable phenoxy derivative under controlled conditions. The reaction conditions often require the use of strong bases or nucleophiles, and the process may involve heating and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-tert-Butyl-2,4-dimethylphenol

  • Methylaluminum Bis (2,6-di-tert-butyl-4-methylphenoxide)

  • Butylated hydroxytoluene (BHT)

Uniqueness: 6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid stands out due to its pyridine ring and carboxylic acid group, which are not present in the listed similar compounds. This structural difference may confer unique chemical and biological properties, making it suitable for specific applications where other compounds may not be effective.

Properties

IUPAC Name

6-(4-tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)6-7-14(11)21-15-8-5-12(10-18-15)16(19)20/h5-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWTUTFLIBBLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(4-Tert-butyl-2-methylphenoxy)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.